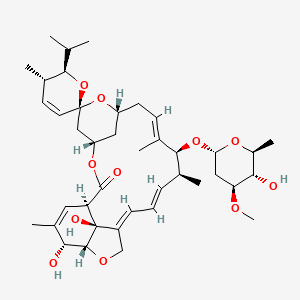
Arohynapene D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arohynapene D is a natural product found in Penicillium citrinum and Penicillium with data available.
Aplicaciones Científicas De Investigación
Anticoccidial Agent Production
Arohynapene D is identified as a novel anticoccidial agent produced by Penicillium sp. FO-2295. The study conducted by Tabata, Tomoda, Iwai, and Ōmura (1995) focused on the isolation, physico-chemical properties, structure determination, and biological characteristics of this compound. This compound was found through fermentation processes and showed promise as an anticoccidial agent, a type of drug used to treat coccidiosis, a parasitic disease in animals (Tabata, Tomoda, Iwai, & Ōmura, 1995).
Synthesis and Structural Elucidation
In addition to its natural production, the total synthesis of this compound has been achieved. Sugimura and Uchida (2005) detailed the synthetic process, which includes the construction of the tetrahydronaphthalene ring via Diels-Alder reaction and the introduction of the dienylcarboxylic acid side chain through Horner-Wadsworth-Emmons olefination. This synthetic approach allows for the exploration of the compound's potential applications in a controlled laboratory setting (Sugimura & Uchida, 2005).
Related Compounds and Their Applications
While the specific applications of this compound are focused on its anticoccidial properties, research on related compounds, such as arohynapenes A and B, provides context for its potential uses. Masuma, Tabata, Tomoda, Haneda, Iwai, and Ōmura (1994) studied these related compounds, which were also produced by Penicillium sp. and showed significant anticoccidial activity. Such studies indicate a broader potential for this compound and related compounds in the treatment of parasitic infections in animals (Masuma, Tabata, Tomoda, Haneda, Iwai, & Ōmura, 1994).
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-6-ol |
InChI |
InChI=1S/C11H14O3/c1-7-3-8-4-9(12)5-11(13-2)10(8)6-14-7/h4-5,7,12H,3,6H2,1-2H3 |
Clave InChI |
PQSAZKPYHXPOFX-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(CO1)C(=CC(=C2)O)OC |
SMILES canónico |
CC1CC2=C(CO1)C(=CC(=C2)O)OC |
Sinónimos |
6-hydroxy-8-methoxy-3-methylisochroman arohynapene D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)

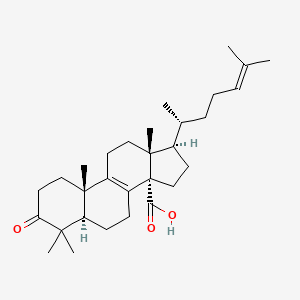
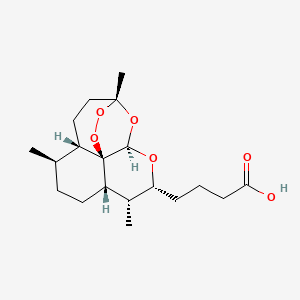
![2-Chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]sulfonylamino]benzenesulfonic acid](/img/structure/B1249723.png)
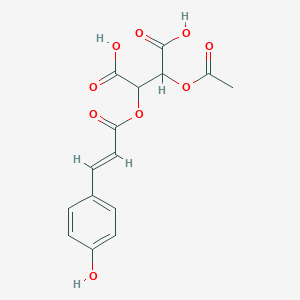
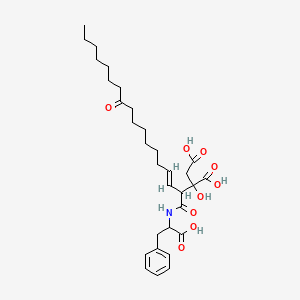

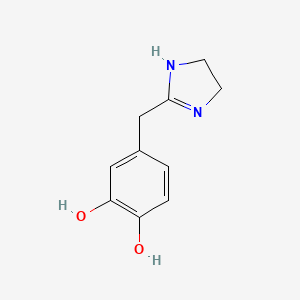
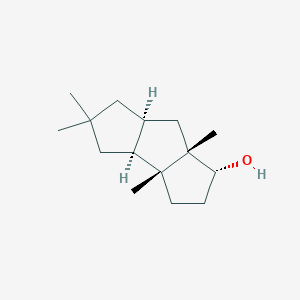
![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1249731.png)
